Ethyl 2-chlorothiazole-4-acetate

Description

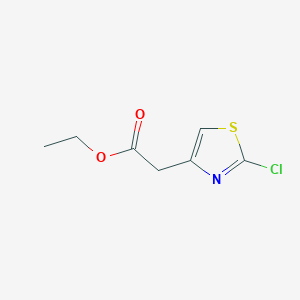

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTXHMCYDPZYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653277 | |

| Record name | Ethyl (2-chloro-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464185-24-8 | |

| Record name | Ethyl (2-chloro-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Chlorothiazole 4 Acetate and Its Analogues

Precursor Synthesis and Derivatization

Synthesis of Thiazole-4-carboxylates as Key Intermediates

The formation of the thiazole-4-carboxylate scaffold is a critical step. The most prevalent precursor for Ethyl 2-chlorothiazole-4-acetate is Ethyl 2-aminothiazole-4-carboxylate.

The primary method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole (B1198619) synthesis . chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.com Specifically, ethyl bromopyruvate is reacted with thiourea (B124793) in a solvent such as ethanol (B145695). nih.gov The reaction proceeds by initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

A "one-pot" variation of this synthesis has been developed, which simplifies the procedure by combining bromination and cyclization steps. This method starts with ethyl acetoacetate (B1235776), which is brominated in situ using N-bromosuccinimide (NBS), and then reacted with thiourea without isolating the bromo-intermediate. organic-chemistry.orggoogle.com

Another important intermediate, the parent Ethyl thiazole-4-carboxylate , can be prepared through several routes. One general method involves the condensation of ethyl isocyanoacetate with O-ethyl thioformate. orgsyn.org Alternative preparations include the hydrogenolysis of Ethyl 2-bromothiazole-4-carboxylate or the desulfurization of Ethyl 2-mercaptothiazole-4-carboxylate. orgsyn.org

A summary of a typical Hantzsch synthesis for a key precursor is presented below:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| Ethyl bromopyruvate | Thiourea | Ethanol | Reflux, 24h | Ethyl 2-aminothiazole-4-carboxylate | ~72% | nih.gov, google.com |

| Ethyl acetoacetate / NBS | Thiourea | Water/THF | "One-pot", heating | Ethyl 2-aminothiazole-4-carboxylate | Good | google.com |

| Ethyl isocyanoacetate | O-ethyl thioformate | Dichloromethane | 50°C, 30 min | Ethyl thiazole-4-carboxylate | 81-87% | orgsyn.org |

Preparation of Ethyl Chloroacetate (B1199739) and Related Halogenated Esters

Ethyl chloroacetate (C₄H₇ClO₂) is a fundamental building block in various synthetic pathways, including those for related heterocyclic systems. google.com The most common method for its preparation is the Fischer esterification of chloroacetic acid with ethanol. nih.gov This reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, and heated under reflux to drive the equilibrium towards the ester product. chemhelpasap.comnih.gov

To improve the efficiency and yield of this esterification, various catalytic systems and process optimizations have been investigated. Research has shown that sodium dodecyl sulfate (B86663) (SDS) can act as an effective and environmentally friendlier catalyst, achieving yields up to 97.1%. nih.gov Another advanced method involves reactive distillation using a cation exchange resin as a catalyst, which can push the yield to as high as 98.9% by continuously removing water from the reaction mixture. orgsyn.org

A comparison of different methods for synthesizing Ethyl Chloroacetate is detailed in the table below.

| Reactants | Catalyst/Method | Solvent | Conditions | Yield | Reference |

| Chloroacetic acid, Ethanol | Sulfuric Acid | None | Reflux, 5-6h | Good | nih.gov |

| Chloroacetic acid, Ethanol | Sulfuric Acid | Benzene | Reflux with azeotropic removal of water | 85% | chemhelpasap.com |

| Chloroacetic acid, Ethanol | Sodium Dodecyl Sulfate (SDS) | Cyclohexane | Reflux, 2.5h | 97.1% | nih.gov |

| Chloroacetic acid, Ethanol | Cation Exchange Resin | Cyclohexane | Reactive Distillation | 98.9% | orgsyn.org |

Incorporation of the Ethyl Acetate (B1210297) Moiety into the Thiazole Ring System

The ethyl acetate group (-CH₂COOEt) is typically introduced at the 4-position of the thiazole ring during the ring's formation rather than as a subsequent derivatization. The Hantzsch synthesis is particularly well-suited for this, as the choice of the α-carbonyl reactant directly determines the substituent at this position.

By using ethyl bromopyruvate or in situ generated ethyl 2-bromoacetoacetate , the ethyl carboxylate group is directly incorporated into the final thiazole product, yielding ethyl thiazole-4-carboxylates. nih.gov Similarly, the condensation reaction involving ethyl isocyanoacetate also directly installs the ethyl ester function at the 4-position of the thiazole ring. orgsyn.org In other related syntheses, the ethyl acetate moiety can be attached to a pre-existing heterocyclic core by nucleophilic substitution using ethyl chloroacetate or ethyl bromoacetate. google.comorganic-chemistry.orgnih.gov

Direct Synthetic Routes to this compound

Direct synthesis of the title compound generally involves the transformation of a functional group at the 2-position of a pre-formed ethyl thiazole-4-carboxylate intermediate into a chloro group.

Optimization of Reaction Conditions for Yield and Selectivity

The most established and logical route to this compound is the Sandmeyer reaction . sigmaaldrich.com This classic transformation is ideal for converting an aromatic amino group into a halide. The starting material for this route is Ethyl 2-aminothiazole-4-carboxylate. nih.govsigmaaldrich.com The reaction proceeds in two main stages:

Diazotization : The amino group of Ethyl 2-aminothiazole-4-carboxylate is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C). This forms a highly reactive diazonium salt intermediate.

Displacement : The diazonium salt is then decomposed in the presence of a copper(I) chloride (CuCl) catalyst. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion, yielding the final product, this compound.

Optimization of this reaction is crucial for achieving high yield and selectivity. Key parameters include:

Temperature Control : Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Catalyst : The use of a copper(I) catalyst is standard for Sandmeyer reactions involving chloride. The concentration and purity of the catalyst can affect reaction rates and yields.

Acid and Nitrite Source : The choice of acid and nitrite source can influence the efficiency of the diazotization step.

An alternative, though less commonly cited for this specific molecule, would be the chlorination of Ethyl 2-hydroxythiazole-4-carboxylate . This would involve treating the hydroxy-thiazole (which exists in tautomeric equilibrium with 2-thiazolone-4-carboxylate) with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

Application of Established Heterocyclic Synthesis Strategies

The synthesis of this compound is a prime example of applying robust, well-known synthetic strategies from heterocyclic chemistry.

Hantzsch Thiazole Synthesis : As the foundational method for creating the thiazole ring of the precursor, this reaction remains one of the most versatile and widely used strategies in thiazole chemistry due to its simplicity and the accessibility of its starting materials. chemhelpasap.comsynarchive.comorganic-chemistry.org

Sandmeyer Reaction : This reaction provides a reliable method for introducing a halogen to an aromatic or heteroaromatic ring at a specific position via an amino precursor. sigmaaldrich.com Its application to 2-aminothiazoles is a documented strategy for producing 2-halothiazoles, which are valuable intermediates for further cross-coupling reactions or other functionalizations.

Hantzsch Synthesis to build the Ethyl 2-aminothiazole-4-carboxylate core.

Sandmeyer Reaction to convert the 2-amino group to the 2-chloro group.

This strategic combination allows for the efficient and regioselective construction of the target molecule, this compound. chemimpex.com

Synthesis of Diverse this compound Derivatives

The presence of a reactive chlorine atom at the 2-position and an ester group at the 4-position of the thiazole ring makes this compound an ideal substrate for a wide range of chemical transformations. These modifications allow for the introduction of diverse functionalities, leading to the generation of extensive libraries of thiazole derivatives with potential applications in various fields.

Modification at the 2-Position of the Thiazole Ring

The C2-chloro substituent of this compound is susceptible to nucleophilic aromatic substitution, providing a straightforward pathway for the introduction of various substituents.

The conversion of the 2-chloro group to an amino group is a fundamental transformation in the synthesis of many biologically active thiazole derivatives. This is typically achieved through nucleophilic substitution with ammonia (B1221849) or primary and secondary amines. For instance, the reaction of 2-aminothiazole (B372263) with bromoethyl acetate in the presence of sodium bicarbonate and absolute ethanol can yield ethyl 2-(thiazol-2-ylamino)acetate ekb.eg. While this illustrates the general reactivity, the direct substitution on this compound with various amines provides a more direct route to a diverse set of 2-amino-thiazole-4-acetate derivatives. The reaction conditions for such substitutions are crucial and often require optimization based on the nucleophilicity of the amine and the steric hindrance around the reaction center.

A general approach involves heating the 2-chlorothiazole (B1198822) derivative with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Table 1: Synthesis of Ethyl 2-amino-4-thiazoleacetate Derivatives

| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ammonia | - | Ethanol | Reflux | Moderate | General Method |

| Aniline | Triethylamine | DMF | 100 | Good | nih.gov |

| Substituted Anilines | Triethylamine | DMF | 100 | Good | nih.gov |

| Hydrazine (B178648) | - | Ethanol | Reflux | High | ekb.eg |

The introduction of sulfur-containing functional groups at the 2-position of the thiazole ring is another important modification. This can be accomplished by reacting this compound with a thiol or a thiolate salt. The resulting 2-sulfanylthiazole derivative can then be oxidized to the corresponding sulfonyl compound.

The synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives through the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate in the presence of a base like potassium carbonate provides a relevant analogy derpharmachemica.com. Similarly, reacting this compound with various thiols in the presence of a base would yield the corresponding ethyl 2-(alkylsulfanyl)thiazole-4-acetates or ethyl 2-(arylsulfanyl)thiazole-4-acetates.

The subsequent oxidation of the sulfide (B99878) to a sulfone is a common transformation, often achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can influence the outcome, allowing for selective oxidation to the sulfoxide (B87167) or the sulfone.

Table 2: Synthesis of Ethyl 2-Sulfanyl and 2-Sulfonylthiazole-4-acetate Derivatives

| Reagent | Reaction Type | Conditions | Product | Reference |

| Alkanethiol/Arenethiol | Nucleophilic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl 2-(alkylsulfanyl/arylsulfanyl)thiazole-4-acetate | derpharmachemica.com (analogy) |

| H₂O₂ or m-CPBA | Oxidation | Solvent (e.g., Acetic Acid or Dichloromethane) | Ethyl 2-(alkylsulfonyl/arylsulfonyl)thiazole-4-acetate | General Method |

Modification of the halogen at the 2-position can be achieved through halogen exchange reactions. The Sandmeyer reaction is a classical method for converting an amino group into a halogen. Starting from ethyl 2-aminothiazole-4-acetate, diazotization followed by treatment with a copper(I) halide can introduce a chloro, bromo, or iodo substituent at the 2-position. nih.govgoogle.com For example, reacting a 2-aminothiazole derivative with n-butyl nitrite and a supported copper(I) halide in acetonitrile (B52724) can yield the corresponding 2-halothiazole. nih.gov

Another powerful method for rearranging halogens on the thiazole ring is the "halogen dance" reaction. This base-induced intramolecular halogen migration can be used to synthesize specific regioisomers of halothiazoles that might be difficult to obtain through other methods.

Table 3: Halogenation and Halogen Exchange Reactions

| Reaction | Starting Material | Reagents | Product | Reference |

| Sandmeyer Reaction | Ethyl 2-aminothiazole-4-acetate | 1. NaNO₂, HCl2. CuX (X = Cl, Br, I) | Ethyl 2-halothiazole-4-acetate | nih.govgoogle.com |

| Halogen Exchange | Ethyl 2-bromothiazole-4-acetate | Alumina-KCuBr₂ | Ethyl 2-bromothiazole-4-acetate (higher yield) | nih.gov |

Derivatization of the Ester Group

The ethyl ester functionality at the 4-position of the thiazole ring offers another site for chemical modification, most commonly through hydrolysis to the corresponding carboxylic acid.

The hydrolysis of the ethyl ester of 2-chlorothiazole-4-acetate to its corresponding carboxylic acid, 2-chlorothiazole-4-carboxylic acid, is a key step in the synthesis of many derivatives where the carboxylic acid functionality is required for further reactions, such as amide bond formation. This transformation can be achieved under either acidic or basic conditions. mnstate.educhemguide.co.uk

Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction is generally irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

Acid-catalyzed hydrolysis is another viable method, where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used.

A patent describes the hydrolysis of methyl thiazole-4-carboxylate to thiazole-4-carboxylic acid by refluxing with a 10% aqueous sodium hydroxide solution, followed by acidification with HCl. google.com A similar procedure would be applicable to this compound.

Table 4: Hydrolysis of this compound

| Condition | Reagents | Temperature | Product | Reference |

| Basic | NaOH(aq) or KOH(aq) | Reflux | 2-Chlorothiazole-4-carboxylate salt | chemguide.co.ukgoogle.com (analogy) |

| Acidic | H₂O, H₂SO₄ or HCl | Reflux | 2-Chlorothiazole-4-carboxylic acid | chemguide.co.uklibretexts.org |

Formation of Hydrazides and Subsequent Cyclizations

The conversion of the ester functionality in this compound and its analogs into a hydrazide group is a common and straightforward synthetic transformation. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), often in an alcoholic solvent like ethanol. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding acetohydrazide. This transformation is a key step as the resulting hydrazide is a versatile intermediate for the synthesis of a variety of heterocyclic systems through subsequent cyclization reactions. researchgate.net

The 2-chlorothiazole-4-acetohydrazide intermediate can be utilized in numerous cyclization reactions to construct new ring systems appended to the thiazole core. The specific product of the cyclization depends on the reagent reacted with the hydrazide. For instance, hydrazides can undergo condensation with aldehydes or ketones to form hydrazones, which can then be cyclized under various conditions. chempap.org

One common strategy involves the reaction of the hydrazide with compounds containing two electrophilic centers, leading to the formation of five- or six-membered heterocyclic rings. For example, cyclization with 1,3-dielectrophiles can yield pyridazine (B1198779) derivatives. Research has shown that treating N'-substituted-hydrazinyl-thiazole-4-carbohydrazides with benzoyl chlorides can lead to in-situ cyclization, affording thiazolo[4,5-d]pyridazin-2-yl derivatives.

Another important class of reactions involves the oxidative cyclization of hydrazones derived from these hydrazides. Reagents like ferric chloride can be used to induce cyclization, leading to the formation of fused ring systems such as triazolothiadiazoles. Furthermore, the reaction of hydrazides with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which are precursors to thiadiazoles and triazoles. The cyclocondensation of hydrazine carbothioamides with α-haloketones, such as 2-bromo-1-(4-chlorophenyl)ethanone, is a known route to substituted thiazole derivatives. researchgate.net

Modifications at the Thiazole 5-Position

The thiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the existing substituents. For 2-substituted thiazoles, the C-5 position is generally the most nucleophilic and thus the primary site for electrophilic attack. This holds true even when the substituent at the 2-position is an acylamino group. rsc.org

Therefore, direct functionalization of the this compound scaffold at the 5-position can be achieved through various electrophilic substitution reactions. These include:

Halogenation: Introduction of a halogen (e.g., chlorine, bromine) at the C-5 position can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). For example, reacting a 2-acetamidothiazole (B125242) derivative with NCS can yield the corresponding 2-acetamido-5-chlorothiazole. rsc.org

Nitration: Nitration at the C-5 position can be performed using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, although care must be taken to control the reaction conditions to avoid degradation of the starting material.

Sulfonation: The introduction of a sulfonic acid group can be achieved using fuming sulfuric acid.

Friedel-Crafts Reactions: Acylation or alkylation at the C-5 position can be carried out under Friedel-Crafts conditions, although the Lewis acid catalyst and reaction conditions must be chosen carefully due to the presence of multiple functional groups in the starting molecule.

An interesting transformation involving the 5-position is the "halogen dance" rearrangement. This reaction has been described for 2-Boc-amino-5-bromothiazole, where treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures causes the bromine atom to migrate from the C-5 to the C-4 position. This rearrangement is thought to proceed through a thermodynamically preferred N,C(5)-dianion intermediate. rsc.org While the free amine of the resulting 4-bromo derivative can be unstable, this method provides a pathway to 4-substituted thiazoles from more easily accessible 5-substituted precursors. rsc.org

The table below summarizes some potential modifications at the 5-position of a thiazole ring.

| Reaction Type | Reagent Example | Product Type | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-thiazole derivative | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-thiazole derivative | rsc.org |

| Halogen Dance | Lithium diisopropylamide (LDA) on 5-bromo derivative | 4-Bromo-thiazole derivative | rsc.org |

Green Chemistry Approaches in the Synthesis of Thiazole Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. These approaches focus on using less hazardous materials, renewable starting materials, green solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

Several green synthetic methodologies have been developed for thiazole derivatives, which are applicable to the synthesis of compounds like this compound and its analogs. These methods include:

Use of Green Solvents: Conventional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents like water, ethanol, or supercritical CO₂. ufms.bracs.org The synthesis of some thiazole-imino derivatives has been successfully achieved in aqueous media, completely avoiding organic solvents. ufms.br

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry.

Nanocatalysts: Various nanoparticle-based catalysts have been developed for thiazole synthesis. These offer high surface area, high catalytic activity, and ease of separation and reuse. Examples include KF/Clinoptilolite nanoparticles, magnetic zirconia-sulfuric acid (Fe₃O₄@ZrO₂–SO₃H), and NiFe₂O₄ nanoparticles. nih.govacs.orgresearchgate.net These catalysts have been used for one-pot syntheses of thiazoles in high yields. acs.orgresearchgate.net

Biocatalysts: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions. A green biocatalyst derived from tamarind seed shell has been used for the ultrasound-assisted synthesis of thiazole derivatives. nih.gov

Energy-Efficient Methods:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. It has been successfully employed in the synthesis of thiazoles using green catalysts. nih.govnih.gov

The table below highlights various green chemistry techniques applied in the synthesis of thiazole derivatives.

| Green Technique | Example/Catalyst | Key Advantages | Reference(s) |

| Multi-component Reactions | Aldehydes, isothiocyanates, alkyl bromides in one pot | High atom economy, reduced waste, simplified procedures | nih.gov |

| Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact | ufms.bracs.org |

| Nanocatalysis | NiFe₂O₄, Fe₃O₄@ZrO₂–SO₃H | High efficiency, reusability, mild conditions | acs.orgresearchgate.net |

| Biocatalysis | Tamarind seed shell-based catalyst | Sustainable, mild conditions, eco-friendly | nih.gov |

| Microwave Irradiation | N/A | Rapid reaction times, increased yields, energy efficiency | nih.gov |

| Ultrasound Irradiation | N/A | Enhanced reaction rates, high yields | nih.govnih.gov |

These green approaches are crucial for the sustainable development of synthetic routes to valuable thiazole compounds, aligning chemical manufacturing with environmental stewardship. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of Ethyl 2 Chlorothiazole 4 Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The proton NMR (¹H-NMR) spectrum of ethyl 2-chlorothiazole-4-acetate is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and typically appear as a quartet around δ 4.2 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet around δ 1.3 ppm. chemicalbook.comnih.gov

The methylene bridge (-CH₂-) connecting the thiazole (B1198619) ring to the ester group is expected to produce a singlet at approximately δ 4.0 ppm. chemicalbook.com The single proton attached to the C5 position of the thiazole ring would also appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent sulfur atom and the substituent at C4. In a similar compound, ethyl 2-aminothiazole-4-acetate, this proton appears around δ 6.8 ppm. The replacement of the electron-donating amino group with an electron-withdrawing chloro group at C2 would likely have a minor effect on the C5 proton's environment.

Interactive Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H5 | ~6.8 | Singlet | 1H |

| Ester Ethyl (-OCH₂CH₃) | ~4.2 | Quartet | 2H |

| Methylene Bridge (-CH₂COO) | ~4.0 | Singlet | 2H |

| Ester Ethyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H |

The carbon-13 NMR (¹³C-NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are anticipated. The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the range of δ 165-170 ppm. docbrown.info The carbons of the ethyl group, -OCH₂- and -CH₃, are expected around δ 61 ppm and δ 14 ppm, respectively. docbrown.info

The carbons of the thiazole ring have characteristic shifts. The C2 carbon, bonded to both the electronegative chlorine and nitrogen atoms, is expected to be significantly downfield. The C4 carbon, bearing the acetate (B1210297) substituent, and the C5 carbon would appear at distinct positions, reflecting the heteroaromatic environment. The methylene bridge carbon (-CH₂COO) would also have a unique signal.

Interactive Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Thiazole C2 (-Cl) | >150 |

| Thiazole C4 | ~145-150 |

| Thiazole C5 | ~115-120 |

| Ester Ethyl (-OCH₂) | ~61 |

| Methylene Bridge (-CH₂COO) | ~35-40 |

| Ester Ethyl (-CH₃) | ~14 |

While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the ethyl group's methylene quartet (δ ~4.2 ppm) and its methyl triplet (δ ~1.3 ppm), confirming their direct coupling and the presence of the ethyl fragment. libretexts.org No other correlations would be expected, as the other protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the thiazole H5 signal to the C5 carbon, the methylene bridge protons to their carbon, and the ethyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methylene bridge protons (on the -CH₂COO- group) showing cross-peaks to the C4 and C5 carbons of the thiazole ring, as well as to the carbonyl carbon of the ester. This would unequivocally confirm the attachment of the ethyl acetate moiety to the C4 position of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1735-1750 cm⁻¹. researchgate.netdocbrown.info

Other significant absorptions include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹, and C-O stretching vibrations from the ester group between 1250 and 1000 cm⁻¹. docbrown.info The thiazole ring itself would contribute to the fingerprint region with characteristic C=N and C=C aromatic ring stretching vibrations, typically found in the 1600-1450 cm⁻¹ range. The C-Cl stretch is expected to show a weak to medium absorption in the 800-600 cm⁻¹ region.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2900-2980 | Medium |

| Ester C=O | Stretch | 1735-1750 | Strong, Sharp |

| Thiazole C=N, C=C | Ring Stretch | 1450-1600 | Medium |

| Ester C-O | Stretch | 1000-1250 | Strong |

| C-Cl | Stretch | 600-800 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₇H₈ClNO₂S), the calculated molecular weight is approximately 205.66 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There would be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1.

Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the entire ethyl ester functional group. Cleavage of the bond between the thiazole ring and the acetate side chain is also a probable fragmentation route.

Interactive Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 205 | Molecular Ion |

| [M+2]⁺ | 207 | Molecular Ion with ³⁷Cl isotope |

| [M - C₂H₅O]⁺ | 160 | Loss of ethoxy radical |

| [M - C₂H₅O₂C]⁺ | 118 | Loss of carboxymethyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to transitions involving the electrons in the thiazole ring and the carbonyl group.

Interactive Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

| π → π | Thiazole Ring | ~230-270 |

| n → π | Carbonyl (C=O) | ~200-220 |

An in-depth search for the single-crystal X-ray diffraction data of this compound, which is essential for a detailed analysis of its solid-state structure, has revealed no publicly available crystallographic information for this specific compound. While numerous studies and data are available for structurally related thiazole derivatives, including carboxylate and various substituted analogues, the specific crystallographic parameters for this compound have not been reported in the accessible scientific literature.

Without the foundational single-crystal X-ray diffraction data, a scientifically accurate and detailed discussion of the following topics for this compound is not possible:

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Conformational Analysis and Tautomerism:While theoretical calculations can suggest potential conformations and tautomeric forms, experimental validation through X-ray diffraction is necessary to determine the preferred conformation and the existence of any specific tautomers in the solid state.

Therefore, the sections of the article focusing on the single-crystal X-ray diffraction analysis of this compound cannot be generated at this time. Further experimental research is required to determine the crystal structure of this compound, which would then enable a thorough investigation of its solid-state chemical and physical properties.

Reactivity and Reaction Mechanisms of Ethyl 2 Chlorothiazole 4 Acetate

Nucleophilic Substitution Reactions on the Chlorinated Thiazole (B1198619) Ring

The presence of a chlorine atom at the C-2 position of the thiazole ring makes this site electrophilic and prone to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of ethyl 2-chlorothiazole-4-acetate.

Substitution of the Chlorine Atom at C-2

The chlorine atom at the C-2 position of the thiazole ring is readily displaced by a variety of nucleophiles. This substitution reaction is a common strategy for introducing diverse functional groups at this position. For instance, treatment of 2-chlorothiazole (B1198822) derivatives with amines or thiourea (B124793) can lead to the formation of 2-amino-thiazole derivatives. nih.govmdpi.com The reaction of ethyl 2-chlorothiazole-4-carboxylate with various amines can be used to synthesize a range of 2-amino-1,3-thiazole-4-carboxylic acid derivatives. researchgate.net

One classical and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com In a related fashion, the chlorine atom in this compound can be substituted by nitrogen nucleophiles. For example, reaction with substituted thioureas can yield corresponding 2-aminothiazole (B372263) derivatives. derpharmachemica.com Similarly, reactions with various primary and secondary amines can lead to the formation of N-substituted 2-aminothiazole-4-carboxylates.

The general scheme for the nucleophilic substitution at the C-2 position can be represented as follows:

Scheme 1: General Nucleophilic Substitution at C-2 of this compound

Where Nu- represents a nucleophile.

Regioselectivity and Reaction Pathways

In thiazole systems, the C-2 position is generally the most susceptible to nucleophilic attack. This regioselectivity is attributed to the electron-withdrawing effect of the nitrogen atom in the thiazole ring, which makes the C-2 carbon more electrophilic. When other positions on the thiazole ring are unsubstituted, the substitution of the chlorine atom at C-2 occurs with high regioselectivity.

The reaction pathway for nucleophilic aromatic substitution (SNAr) on the thiazole ring typically proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the thiazole ring. In the second step, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the thiazole ring is restored.

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Under acidic conditions, the hydrolysis is a reversible process. The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

Basic hydrolysis, also known as saponification, is an irreversible reaction that is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon. The resulting products are the carboxylate salt and ethanol (B145695). Acidification of the reaction mixture then yields the carboxylic acid.

Transesterification, the conversion of one ester to another, can also be achieved. This reaction is typically catalyzed by either an acid or a base and involves reacting this compound with a different alcohol in the presence of the catalyst.

Reactions Involving the α-Methylene Group of the Acetate (B1210297) Moiety

The methylene (B1212753) group (—CH2—) adjacent to the ester carbonyl group in the acetate moiety is known as an active methylene group. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the deprotonation of the α-methylene group by a suitable base to form a stabilized enolate ion.

This enolate can then act as a nucleophile in various reactions, including:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.

Condensation Reactions: The enolate can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to form α,β-unsaturated compounds.

The reactivity of this active methylene group provides a pathway to further functionalize the side chain of this compound, allowing for the construction of more complex molecular architectures.

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites allows for intramolecular or intermolecular cyclization reactions to form bicyclic and polycyclic compounds.

Formation of Pyrazole Derivatives

A significant application of this compound in the synthesis of fused heterocycles is its reaction with hydrazine (B178648) and its derivatives to form pyrazole-fused thiazole systems, specifically pyrazolo[3,4-d]thiazoles. tandfonline.comresearchgate.netresearchgate.net

The reaction of this compound with hydrazine hydrate (B1144303) can proceed through a series of steps. Initially, the hydrazine can act as a nucleophile, attacking the ester carbonyl group to form a hydrazide. Subsequently, an intramolecular cyclization can occur. Alternatively, the hydrazine can first displace the chlorine atom at the C-2 position, followed by cyclization involving the ester group. The precise reaction pathway can be influenced by the reaction conditions.

The general reaction to form a pyrazolo[3,4-d]thiazole core is depicted below:

Scheme 2: Synthesis of a Pyrazolo[3,4-d]thiazole Derivative

This cyclization reaction is a powerful tool for the synthesis of these biologically relevant fused heterocyclic systems.

Below is a table summarizing the reactivity of this compound:

| Reactive Site | Type of Reaction | Reagents | Products |

| C-2 Chlorine | Nucleophilic Substitution | Amines, Thiols, Azides | 2-Substituted thiazole-4-acetates |

| Ester Group | Hydrolysis | H3O+ or OH- | 2-Chlorothiazole-4-acetic acid |

| Ester Group | Transesterification | R'OH, H+ or OR'- | Alkyl 2-chlorothiazole-4-acetates |

| α-Methylene Group | Alkylation | Base, R-X | Ethyl 2-chloro-α-alkylthiazole-4-acetates |

| α-Methylene Group | Condensation | Base, Aldehydes/Ketones | α,β-Unsaturated esters |

| Multiple Sites | Cyclization | Hydrazine | Pyrazolo[3,4-d]thiazole derivatives |

Synthesis of Thiazolidinediones and Rhodanines

The synthesis of thiazolidinedione and rhodanine rings typically proceeds via the condensation of a three-carbon alpha-halo acetic acid derivative with a thiourea or dithiocarbamate source, respectively. For instance, the common synthesis of the 2,4-thiazolidinedione (TZD) core involves the reaction of chloroacetic acid with thiourea. nih.govgoogle.com Another established method reacts ethyl chloroacetate (B1199739) with thiourea to form 2-imino-4-thiazolidinone, which is then hydrolyzed to the TZD ring. nih.govorgsyn.org

Similarly, rhodanines can be synthesized through a one-pot, three-component reaction involving an amine (e.g., glycine), carbon disulfide, and chloroacetic acid. nih.gov Given these established synthetic pathways, which build the heterocyclic core from acyclic precursors, the use of a pre-formed, substituted thiazole like this compound for the de novo synthesis of thiazolidinedione or rhodanine rings is not a conventional or documented transformation. Such a reaction would require a complex ring-opening and rearrangement mechanism that is not typically observed.

Pyran and Pyrimidine Derivatives

While direct cyclization of this compound into pyran or pyrimidine systems is not straightforward, it serves as a valuable precursor for derivatives that can undergo such transformations. A common strategy involves the initial conversion of the 2-chloro group into a more versatile functional group, such as an amino group. This intermediate, Ethyl 2-aminothiazole-4-acetate, is a key building block for fused heterocyclic systems. google.comsigmaaldrich.com

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives: The synthesis of fused pyrimidine rings, specifically thiazolo[3,2-a]pyrimidines, can be achieved from the Ethyl 2-aminothiazole-4-acetate intermediate. The reaction typically involves condensation with a 1,3-dielectrophilic species. For example, reacting the aminothiazole with ethyl 4-chloroacetoacetate in refluxing ethanol leads to the formation of a thiazolo[3,2-a]pyrimidine core. ias.ac.in This process involves an initial nucleophilic attack by the thiazole ring nitrogen onto the chloroacetoacetate, followed by cyclization.

Synthesis of Pyran Derivatives: Fused pyran rings can also be synthesized from aminothiazole intermediates. Multi-component reactions are particularly effective for this purpose. For instance, the reaction of a 2-aminothiazole derivative with an aldehyde and a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, can yield pyran-fused systems. nih.govnih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the pyran ring. nih.gov

| Precursor | Reagents | Product Type | Reference |

| Ethyl 2-aminothiazole-4-acetate | Ethyl 4-chloroacetoacetate | Thiazolo[3,2-a]pyrimidine | ias.ac.in |

| 2-Aminothiazole derivative | Aromatic aldehyde, Ethyl cyanoacetate | Fused Pyran | nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)

The chlorine atom at the C2 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the thiazole ring. The Negishi coupling, which utilizes organozinc reagents, is a prominent example of this class of reactions. wikipedia.org

Functionalization at the Thiazole Ring

The general mechanism for the palladium-catalyzed cross-coupling of this compound involves a catalytic cycle that begins with the oxidative addition of the C2-Cl bond to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The subsequent step is transmetalation, where an organic group (R') from an organometallic reagent (e.g., R'-ZnX for Negishi coupling) is transferred to the palladium center, displacing the chloride ion. The final step is reductive elimination, where the two organic groups on the palladium complex couple to form a new C-C bond, yielding the functionalized thiazole product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.org This methodology allows for the chemoselective preparation of complex synthetic compounds. researchgate.net

Scope and Limitations of Coupling Partners

The Negishi coupling is known for its high functional group tolerance and the broad scope of coupling partners that can be employed. organic-chemistry.org

Scope of Coupling Partners: Organozinc reagents used in Negishi coupling can be prepared from a wide variety of organic halides or organolithium compounds. This allows for the introduction of diverse substituents onto the thiazole ring.

Aryl and Heteroaryl Zinc Reagents: These are commonly used to introduce various aromatic and heteroaromatic moieties, creating biaryl structures that are important in medicinal chemistry and materials science. researchgate.net

Alkenyl Zinc Reagents: Vinyl groups can be coupled to the thiazole ring, providing a handle for further transformations like Heck reactions or olefin metathesis.

Alkyl Zinc Reagents: Unactivated primary and secondary alkyl groups can be coupled, which is a significant advantage of the Negishi reaction over some other cross-coupling methods. This is particularly effective with catalyst systems employing bulky trialkylphosphine ligands. organic-chemistry.org

Alkynyl and Allyl Zinc Reagents: These groups can also be successfully coupled, introducing unsaturation that can be further manipulated. wikipedia.org

Limitations: While versatile, the Negishi coupling has some limitations. The primary drawback is the sensitivity of organozinc reagents to air and moisture, which necessitates the use of inert atmosphere techniques. Furthermore, the presence of highly acidic protons or reactive electrophilic functional groups in the coupling partners can be problematic, potentially leading to side reactions with the organozinc reagent. Steric hindrance on either the thiazole substrate or the organozinc reagent can also significantly slow down the reaction rate and lower the yield.

| Coupling Partner Type | Example Reagent | Catalyst System (Typical) | Key Features |

| Aryl | Aryl-ZnCl | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | High tolerance for functional groups. organic-chemistry.org |

| Alkenyl | Alkenyl-ZnBr | Pd(PPh₃)₄ | Stereochemistry of the double bond is retained. |

| Alkyl | Primary Alkyl-ZnI | Pd₂(dba)₃ / PCyp₃ | Effective for coupling unactivated alkyl groups. organic-chemistry.org |

| Heteroaryl | Thienyl-ZnCl | Pd(PPh₃)₄ | Useful for building complex heterocyclic systems. researchgate.net |

Photochemical Reactions and Photoarylation Studies

Information regarding the specific photochemical reactions of this compound is limited. However, the broader field of heteroaromatic photochemistry suggests potential reactivity pathways. Photochemical reactions often involve the generation of highly reactive intermediates, such as radicals or excited states, which can lead to unique bond formations not accessible through thermal methods.

Recent advances in photoredox catalysis have enabled a variety of transformations on heterocyclic systems. For instance, the functionalization of a related thiazolo-triazole system has been achieved through photoredox-catalyzed aminoalkylation. nih.gov This type of reaction proceeds via a radical mechanism, where a photosensitizer, upon irradiation with visible light, facilitates the generation of a radical species that then reacts with the heterocycle. It is plausible that the C2-Cl bond of this compound could undergo homolytic cleavage under photochemical conditions to generate a thiazolyl radical, which could then be trapped by various radical acceptors.

Photoarylation, a method for forming aryl-aryl bonds under photochemical conditions, could also be a potential reaction pathway. These reactions can proceed through various mechanisms, including radical ipso-substitution or energy transfer pathways. While specific studies on the photoarylation of this compound are not prominent, the general reactivity of chloroarenes in photochemical C-C bond-forming reactions suggests that such transformations could be feasible, providing an alternative to metal-catalyzed methods.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool for investigating the electronic structure and properties of molecules. Such studies on Ethyl 2-chlorothiazole-4-acetate would provide valuable insights into its reactivity and potential applications. However, no specific studies have been published.

A DFT study would typically determine the most stable three-dimensional arrangement of atoms in this compound, providing precise bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for understanding its steric and electronic properties. Analysis of the electronic structure would reveal the distribution of electron density and electrostatic potential, indicating regions of the molecule that are electron-rich or electron-poor.

Data on the optimized geometry and electronic structure of this compound is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's chemical reactivity, including its nucleophilic and electrophilic nature. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.

Specific FMO analysis, including HOMO-LUMO energy values and orbital distributions for this compound, has not been reported in published research.

Computational investigations into the Nonlinear Optical (NLO) properties of a compound can predict its potential for use in optoelectronic applications. These studies typically calculate properties such as polarizability and hyperpolarizability. Thiazole (B1198619) derivatives have been investigated for their NLO properties, but specific data for this compound is absent from the literature.

There are no available studies detailing the NLO properties of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations for this compound against specific biological targets would predict its binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is fundamental for assessing its potential as a bioactive agent.

No molecular docking studies predicting the binding affinities and modes of this compound with any biological target have been found in the scientific literature.

By comparing the docking results of a series of related compounds, researchers can derive Structure-Activity Relationship (SAR) insights. These insights explain how different chemical modifications to a core structure, such as the thiazole ring in this case, affect the binding to a target.

As no docking studies for this compound have been published, no SAR insights based on its interactions can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would be instrumental in predicting its potential biological effects based on its molecular descriptors.

The process would involve a dataset of thiazole derivatives with known activities, from which molecular descriptors for this compound could be calculated and compared. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegative chlorine and oxygen atoms, along with the sulfur and nitrogen in the thiazole ring, would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices would be calculated to understand how the compound might interact with a biological target.

Hydrophobic Descriptors: These describe the water-fearing nature of the molecule, a critical factor in its ability to cross biological membranes. The logarithm of the partition coefficient (logP) is a common descriptor in this category.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.

A hypothetical QSAR model for a series of thiazole derivatives might reveal that the presence of a chloro-substituent at the 2-position and an acetate (B1210297) group at the 4-position of the thiazole ring contributes in a specific manner to a particular biological activity. The development of such a model would allow for the virtual screening of similar compounds and the rational design of new derivatives with potentially enhanced activities.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance in QSAR |

| Electronic | Dipole Moment | ~3.5 D | Influences polar interactions with a target. |

| HOMO Energy | ~ -8.2 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons. | |

| Steric | Molecular Weight | 205.65 g/mol | Basic descriptor of molecular size. |

| Molar Volume | ~150 cm³/mol | Represents the volume occupied by one mole of the compound. | |

| Hydrophobic | LogP | ~2.1 | Indicates partitioning between hydrophobic and hydrophilic phases. |

| Topological | Wiener Index | ~500 | Describes the sum of distances between all pairs of atoms. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published QSAR studies on this compound were not identified.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed picture of its dynamic behavior and conformational flexibility, which are crucial for its interaction with biological macromolecules.

An MD simulation would typically involve the following steps:

System Setup: A three-dimensional model of this compound would be placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. This allows for the calculation of the forces acting on each atom.

Simulation Run: Newton's equations of motion are solved iteratively to simulate the movement of each atom over a defined period, typically nanoseconds to microseconds.

The resulting trajectory from the MD simulation would reveal the accessible conformations of this compound. Key aspects that could be analyzed include:

Intramolecular Interactions: The simulation could highlight any stable intramolecular hydrogen bonds or other non-covalent interactions that influence the compound's conformation.

Solvent Interactions: The behavior of the surrounding water molecules and their interactions with the solute would provide insights into the compound's solvation and hydrophobicity.

By understanding the conformational landscape, researchers can better predict how this compound might fit into the binding site of a protein or other biological target. This information is invaluable for structure-based drug design.

Table 2: Key Torsional Angles for Conformational Analysis of this compound from a Hypothetical MD Simulation

| Torsional Angle | Atoms Defining the Angle | Predicted Stable Conformations |

| τ1 | C(thiazole)-C(acetate)-O-C(ethyl) | Likely to show preference for planar or near-planar arrangements. |

| τ2 | N(thiazole)-C(thiazole)-C(acetate)-C(carbonyl) | Would reveal the orientation of the acetate group relative to the thiazole ring. |

Note: This table illustrates the type of data that would be generated from an MD simulation. Specific values would depend on the simulation parameters and force field used.

Pharmacological and Biological Research Applications of Ethyl 2 Chlorothiazole 4 Acetate Derivatives

Anticancer Activity

The thiazole (B1198619) moiety is a cornerstone in the development of new anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. ekb.eg The versatility of the ethyl 2-chlorothiazole-4-acetate framework allows for structural modifications that enhance potency and selectivity, making it a promising area of oncological research.

Evaluation against Various Cancer Cell Lines

Derivatives built upon the thiazole framework have been systematically evaluated for their in-vitro cytotoxic activity against a broad spectrum of human tumor cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer properties.

One study reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which were tested against 60 human tumor cell lines by the National Cancer Institute (NCI). cu.edu.eg A standout compound, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, showed remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM. cu.edu.eg

Other research has focused on specific cancer types. For instance, various thiazole derivatives have shown potent activity against liver cancer cell lines, including Huh7, HepG2, and Hep3B. nih.gov One study found that a 2-(4-nitrophenyl)isothiazol-3(2H)-one derivative (IsoB) was highly cytotoxic to Huh7 cells, with IC50 values decreasing from 19.3 µM at 24 hours to 16.2 µM at 72 hours. nih.gov This effect was notably more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, other hybrid compounds incorporating pyridyl and 1,3-thiazole moieties displayed cytotoxicity against HepG2 cells, with some showing IC50 values as low as 2.2 µM. researchgate.net

In the context of breast cancer, derivatives have been tested against cell lines such as MCF-7 and HS 578T. Certain thiazole derivatives showed IC50 values of 4.8 µg/mL against MCF-7 cells. nih.gov Another investigation into 1,3,4-thiadiazole (B1197879) derivatives found IC50 values of 49.6 µM against MCF-7 cells. nih.gov

The antiproliferative activity has also been confirmed against lung carcinoma (A549), cervical cancer (HeLa), and colon cancer (HT29) cell lines. nih.govsemanticscholar.orgresearchgate.net For example, 1,2,4 triazole derivatives incorporating a specific aminobenzoic acid moiety exhibited cytotoxicity against A549 lung carcinoma cells. researchgate.net Hybrids of 1,3,4-thiadiazole and chalcone (B49325) also demonstrated cytotoxicity against HeLa cells, with some compounds showing IC50 values between 9.12 and 12.72 µM. nih.gov

The table below summarizes the cytotoxic activities of various thiazole derivatives against the specified cancer cell lines.

| Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | Leukemia | 0.08 µM | cu.edu.eg |

| Thiazole Derivative (Compound 1) | MCF-7 | Breast Cancer | 4.8 µg/mL | nih.gov |

| Thiazole Derivative (Compound 1) | HepG2 | Liver Cancer | 11 µg/mL | nih.gov |

| Triazolothiadiazine Derivative (7b) | Huh7 | Liver Cancer | ~0.2-1 µM | nih.gov |

| Triazolothiadiazine Derivative (7b) | HepG2 | Liver Cancer | ~0.2-1 µM | nih.gov |

| Triazolothiadiazine Derivative (7b) | Hep3B | Liver Cancer | ~7-23 µM (for 7a) | nih.gov |

| 2-Pyridyl 1,3-Thiazole Derivative (TAP-07) | HepG2 | Liver Cancer | 2.2 µM | researchgate.net |

| 2-Pyridyl 1,3-Thiazole Derivative (TP-07) | MCF-7 | Breast Cancer | ≤ 3 µM | researchgate.net |

| Thiadiazole-Chalcone Hybrid (5l) | HeLa | Cervical Cancer | 9.12 µM | nih.gov |

| Thiadiazole-Chalcone Hybrid | HT29 | Colon Cancer | IC50: 16.00 µM | nih.gov |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | Liver Cancer | 16.4 µM (48h) | nih.gov |

| 1,2,4-Thiadiazole Derivative | A549 | Lung Cancer | IC50 values reported | semanticscholar.org |

| 1,2,4 Triazole Derivative (HB5) | HepG2 | Liver Cancer | IC50 reported | researchgate.net |

| 1,2,4 Triazole Derivative | A549 | Lung Cancer | Cytotoxicity reported | researchgate.net |

Mechanisms of Action (e.g., Enzyme Inhibition, Apoptosis Induction)

Understanding the mechanism of action is vital for the rational design of more effective anticancer drugs. Research into this compound derivatives has uncovered several key mechanisms through which they exert their cytotoxic effects, primarily involving the induction of apoptosis and the inhibition of crucial cellular enzymes.

Apoptosis Induction: Apoptosis, or programmed cell death, is a common pathway triggered by thiazole derivatives in cancer cells. Studies have shown that these compounds can initiate apoptosis through various signaling cascades. For example, certain derivatives induce apoptosis in HepG2 cells by activating the PI3K/Akt signaling pathway. nih.gov This involves promoting the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, while simultaneously inhibiting the expression of the anti-apoptotic protein Bcl-2. nih.gov The Bcl-2 family of proteins is a known regulator of apoptosis. researchgate.net Further investigations have confirmed that these derivatives can cause a significant reduction in the mitochondrial membrane potential, a key event in the apoptotic process, and increase levels of mitochondrial superoxide. nih.gov Other hallmarks of apoptosis, such as DNA fragmentation and cell cycle arrest, have also been observed in cancer cells following treatment with novel thiazole compounds. ekb.egresearchgate.net

Enzyme Inhibition: A primary mechanism for the anticancer activity of these derivatives is the inhibition of enzymes that are critical for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a role in cell cycle progression, is a key target. researchgate.net Inhibition of this enzyme by thiazole derivatives leads to cell killing via apoptosis. researchgate.net Another important target is the heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous oncoproteins. semanticscholar.org Blocking Hsp90 activity results in the degradation of its client proteins, and tumor cells are particularly susceptible to this inhibition. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies have helped to identify key structural features that enhance anticancer efficacy.

Research has shown that the nature and position of substituents on the thiazole ring and its associated moieties play a crucial role in cytotoxicity. For instance, in a series of 1,3,4-thiadiazole-chalcone hybrids, the thiadiazole-chalcone pharmacophore itself was found to be critical for cytotoxicity, while the electronic properties (electron-donating or -withdrawing) of substituents on an attached acetophenone (B1666503) moiety had less influence. nih.gov In another study of triazolothiadiazine derivatives, specific substitutions at the 3 and 6 positions of the triazolothiadiazine ring were found to be critical, with one particular compound (7b) showing potent activity at sub-micromolar concentrations. nih.gov

The hybridization of the thiazole nucleus with other heterocyclic systems is a common strategy. For example, linking the thiazole ring to a 1,3,4-thiadiazole and then to ciprofloxacin (B1669076) resulted in a hybrid molecule with enhanced DNA binding ability and potent anticancer activity against Huh-7 cells. nih.gov This suggests that increasing DNA binding affinity correlates with improved anticancer properties. nih.gov The synthesis of various N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has also been a subject of study to combat anticancer drug resistance. acs.org These SAR studies are invaluable for guiding the design of new derivatives with improved potency and selectivity. ekb.egnih.gov

In Vivo Antitumor Activity Studies

Following promising in-vitro results, lead compounds are often advanced to in-vivo studies using animal models to assess their antitumor efficacy and systemic effects. Several derivatives of the thiazole family have demonstrated significant antitumor activity in such models.

In one study, thiazole derivatives were shown to cause a significant reduction in the volume and count of Ehrlich ascites carcinoma in an in-vivo mouse model. nih.gov Another investigation used a hepatocellular xenograft cancer model in immunodeficient mice to evaluate 2-pyridyl 1,3-thiazole derivatives. researchgate.net The compounds TAP-07 and TP-07, which were effective in vitro, also presented in-vivo antitumor activity and, importantly, showed no major signs of systemic toxicity based on biochemical and histopathological analysis. researchgate.net

Similarly, baicalin (B1667713) derivatives (BAD and BAL) were tested in nude mice bearing tumors. The tumor inhibition rates were 53.30% for BAD and 59.35% for BAL, demonstrating their potent antitumor effects in a living organism. nih.gov Furthermore, a 1,2,3-thiadiazole (B1210528) derivative, compound 25, was found to significantly inhibit tumor growth and metastatic ability in T47D (breast cancer) xenografts. semanticscholar.org These in-vivo results validate the potential of thiazole-based compounds as effective therapeutic agents for cancer.

Antimicrobial Activity

The thiazole ring is a structural component of many natural and synthetic compounds with potent antimicrobial properties. Derivatives of this compound have been extensively explored for their ability to combat a wide range of pathogenic bacteria, including those that have developed resistance to existing antibiotics. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, E. coli, Streptococcus mutans)

Thiazole derivatives have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Staphylococcus aureus, including the highly resistant strain MRSA, is a frequent target of these compounds. nih.gov Numerous studies have reported significant activity against S. aureus. nih.govacs.org For example, some thiazole-clubbed 1,3,4-oxadiazoles exhibited potent antibacterial activity, in some cases 2- to 4-fold higher than the standard drug chloramphenicol. Another key pathogen, Streptococcus mutans, which is a major contributor to dental caries, has also been shown to be susceptible to thiazole derivatives. ekb.egcu.edu.egacs.org One thiazol-4(5H)-one derivative displayed a minimum inhibitory concentration (MIC) of 7.8 μg/ml against S. mutans. cu.edu.eg

Gram-Negative Bacteria: Escherichia coli is a common Gram-negative bacterium used to screen for antibacterial efficacy. Many newly synthesized thiazole derivatives have shown promising activity against E. coli. nih.govacs.org For instance, certain acetamide (B32628) substituted thiazole derivatives displayed potent activity against E. coli. nih.gov Schiff base derivatives of 2-aminothiazole-4-carboxylate also showed inhibitory potential against multidrug-resistant E. coli with MIC values of 375 µg/mL.

The antibacterial activity is often influenced by the specific structural modifications of the thiazole core. The presence of electron-withdrawing groups on an attached phenyl ring has been shown to enhance antibacterial activity. The table below presents the minimum inhibitory concentrations (MIC) for various thiazole derivatives against the specified bacteria.

| Derivative Class | Bacterium | Gram Stain | Activity (MIC) | Reference |

|---|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus | Gram-Positive | Activity reported | acs.org |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Escherichia coli | Gram-Negative | Activity reported | acs.org |

| Thiazol-4(5H)-one derivative (6d) | Staphylococcus aureus | Gram-Positive | 3.9 µg/mL | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Streptococcus mutans | Gram-Positive | 7.8 µg/mL | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Escherichia coli | Gram-Negative | 15.6 µg/mL | cu.edu.eg |

| 2-Aminothiazole-4-carboxylate Schiff base (2d, 2g) | Staphylococcus aureus (MDR) | Gram-Positive | 250 µg/mL | |

| 2-Aminothiazole-4-carboxylate Schiff base (2d, 2g) | Escherichia coli (MDR) | Gram-Negative | 375 µg/mL | |

| Thiazole clubbed 1,3,4-oxadiazole (B1194373) (5c, 5i) | Staphylococcus aureus | Gram-Positive | Potent activity reported | |

| Thiazole clubbed 1,3,4-oxadiazole | Escherichia coli | Gram-Negative | Activity reported | |

| Indazolylthiazole Derivative (4) | Streptococcus mutans | Gram-Positive | 41.5 µg/mL | ekb.eg |

| 1,3,4-Thiadiazole Derivative (33a, 33b) | Streptococcus mutans | Gram-Positive | Good activity reported | acs.org |

Pesticidal and Agrochemical Applications

The thiazole moiety is a well-established pharmacophore in the agrochemical industry, known for its presence in a variety of pesticides. nih.govresearchgate.net Derivatives of this compound are part of this broader class of compounds, which have been extensively researched for their ability to protect crops from various pathogens and pests. semanticscholar.org The unique chemical properties of the thiazole ring allow for diverse structural modifications, leading to the development of pesticides with broad-spectrum effectiveness and, in some cases, low toxicity. nih.govfabad.org.tr The ongoing need to combat drug-resistant pathogens and develop more eco-friendly pesticides has fueled research into novel thiazole derivatives. semanticscholar.org

Thiazole derivatives are instrumental in the creation of potent fungicides. globethesis.com Research has shown that modifying the thiazole scaffold can lead to compounds with significant fungicidal activity against a wide range of plant pathogens. nih.govresearchgate.net For instance, novel isothiazole-thiazole derivatives have been synthesized that exhibit ultrahigh fungicidal activity. nih.gov These compounds can induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks. nih.gov

One strategy involves combining the thiazole structure with other bioactive substructures, such as isothiazole (B42339) or triazole, to create hybrid molecules with enhanced efficacy. nih.govnih.gov For example, a series of novel thiazole-containing triazole antifungals demonstrated potent activities against various pathogenic fungi in both in vitro and in vivo studies. nih.gov Similarly, isothiazole-thiazole derivatives have been developed that not only have direct antifungal properties but also activate the salicylic (B10762653) acid pathway in plants, a key component of SAR. nih.gov

In the realm of herbicides, thiazole derivatives have also been explored. google.com Some derivatives of 1,3-thiazole, like isotianil, exhibit herbicidal activity alongside their fungicidal and insecticidal properties. nih.gov Furthermore, research into thiazole phenoxypyridines has led to the development of compounds that can act as safeners, protecting crops like maize from the phytotoxic effects of residual herbicides such as fomesafen (B1673529). nih.gov

The following table summarizes the fungicidal activity of selected thiazole derivatives against various phytopathogenic fungi.

| Compound/Derivative Class | Target Fungi | Activity/Efficacy | Reference |

| Thiazolyl Hydrazine (B178648) Derivative (3l) | Botryosphaeria dothidea, Gibberella sanbinetti | EC50 values of 0.59 and 0.69 µg/mL | semanticscholar.orgresearchgate.net |

| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis, Phytophthora infestans | EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹ | nih.gov |

| Piperidyl Thiazole Derivatives (13a, 13c, 13i, 13j) | Phytophthora capsici | 100% fungicidal activity at 50 µg/mL | acs.org |

| Thiazole-5-carboxamide (B1230067) (W3) | Phytophthora capsici, Alternaria alternata | >90% level-A activity at 25 mg/L | globethesis.com |

| Thiazole-5-carboxamides (W12, W14, W15) | Erysiphe graminis | >90% level-A fungicidal activity at 500 mg/L | globethesis.com |

The development of thiazole-based agrochemicals often focuses on their effectiveness against specific and economically important pests.

Fungal Pathogens: Derivatives have shown remarkable efficacy against a variety of fungal species.

Oomycetes: These are some of the most destructive plant pathogens. nih.gov The fungicide oxathiapiprolin (B609797), a piperidinyl thiazole isoxazoline, is highly effective against oomycetes like Phytophthora infestans (the cause of late blight in potatoes) and Pseudoperonospora cubensis (downy mildew). nih.govfrontiersin.org Another compound, ethaboxam, is also potent against Phytophthora nicotianae. semanticscholar.org

Botryosphaeria dothidea and Gibberella sanbinetti: Certain thiazolyl hydrazine derivatives have demonstrated excellent antifungal activities against these pathogens, with efficacy comparable or superior to commercial fungicides. semanticscholar.orgresearchgate.net

Other Fungi: Thiazole derivatives have also been tested against Fusarium oxysporum, Thanatephorus cucumeris, Sclerotinia sclerotiorum, and Verticillium dahliae. semanticscholar.orgresearchgate.net Thiazole-5-carboxamides are effective against Alternaria alternata, Erysiphe graminis, and Rhizoctonia solani. globethesis.com

Insect Pests: While the primary focus has been on fungicides, some thiazole derivatives also possess insecticidal properties.

Tetranychus urticae (Two-spotted spider mite): Certain thiazole-5-carboxamide derivatives showed high activity against this common agricultural pest. globethesis.com

Spodoptera frugiperda (Fall Armyworm): Thiazole-owing hydrazone derivatives have been tested for their insecticidal effects against this pest, with one compound showing significant toxicity to its larval stages. researchgate.net

The following table details the activity of specific thiazole derivatives against certain pests.

| Derivative Class | Target Pest | Activity Metric | Value | Reference |

| Thiazole-owing hydrazone (Compound V) | Spodoptera frugiperda (2nd instar larvae) | LC50 | 13.66 ppm | researchgate.net |

| Thiazole-owing hydrazone (Compound V) | Spodoptera frugiperda (4th instar larvae) | LC50 | 106.25 ppm | researchgate.net |

| Thiazole-5-carboxamide (W1, W17) | Tetranychus urticae | Activity | >90% A-grade | globethesis.com |

Neuropharmacological Applications (e.g., Metabotropic Glutamate (B1630785) Receptor Ligands)